![molecular formula C15H14N2S2 B14675911 N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline CAS No. 37592-39-5](/img/structure/B14675911.png)
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with N-ethylaniline in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or toluene. The product is then purified through recrystallization or column chromatography .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds. These processes may utilize techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to enhance yield and efficiency .
Chemical Reactions Analysis
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, the compound’s ability to interact with cellular membranes and proteins contributes to its antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in rubber production.
2-Aminobenzothiazole: Studied for its anticancer and antimicrobial activities.
Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of other heterocyclic compounds.
The unique combination of the benzothiazole ring with the ethylaniline moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
37592-39-5 |
|---|---|
Molecular Formula |
C15H14N2S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-ylsulfanyl)-N-ethylaniline |
InChI |
InChI=1S/C15H14N2S2/c1-2-17(12-8-4-3-5-9-12)19-15-16-13-10-6-7-11-14(13)18-15/h3-11H,2H2,1H3 |
InChI Key |
HMAKYYLDYIXVBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


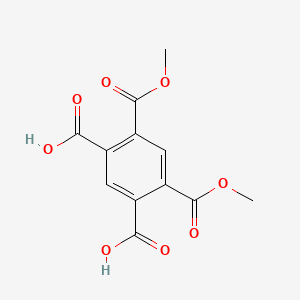

![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
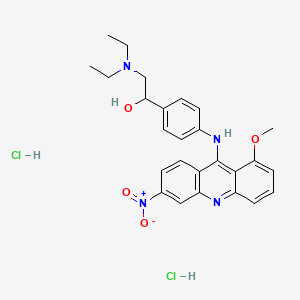
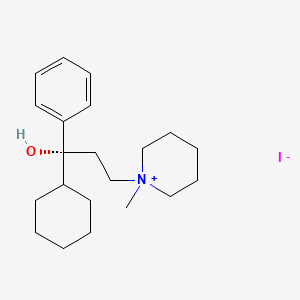
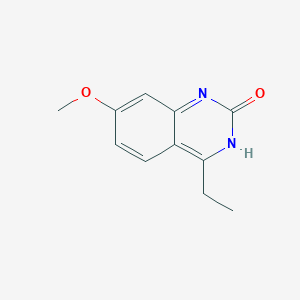
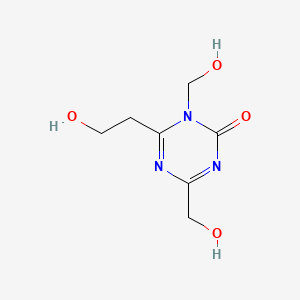
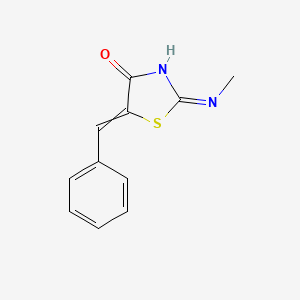
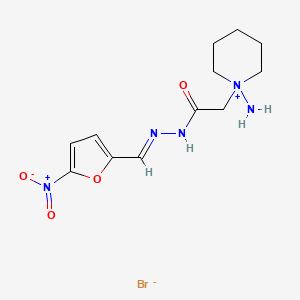
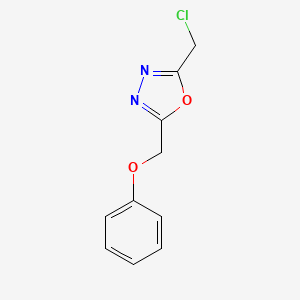
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
![N-[(2,3-Dichlorophenyl)methyl]urea](/img/structure/B14675865.png)
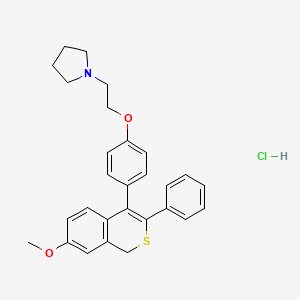
![Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-](/img/structure/B14675886.png)
